![molecular formula C21H20Cl3N3 B3013671 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321848-35-5](/img/structure/B3013671.png)
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The compound 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a synthetic molecule that appears to be structurally related to various pyrazole and piperidine derivatives. These derivatives are often explored for their potential biological activities, such as their affinity for cannabinoid receptors, which are of interest in the development of therapeutic agents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures that may include nucleophilic aromatic substitution, condensation, cyclization, and other chemical transformations. For instance, the synthesis of analogues with cannabinoid receptor affinity involves the condensation of different starting materials, such as carboxamides and cyclohexylamine . Another example is the three-step synthesis of a pyrazole-piperidine intermediate for Crizotinib, which includes nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-step synthesis approach has been reported for the creation of spiro-pyrazolo-pyran derivatives using a three-component condensation .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of a chlorobenzenesulfonyl-piperidin-4-yl-diphenyl-methanol derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the crystal structure of a chlorophenyl-pyrazole derivative was elucidated, providing insights into the molecular conformation and crystal packing .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole and piperidine derivatives are often optimized for better yields and scalability. For instance, the iodination step in the synthesis of a pyrazole-piperidine intermediate required optimization for successful scale-up . The electrochemical synthesis of spiro-pyrazolo-pyran derivatives is highlighted for its milder conditions and higher yields compared to chemical base-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the presence of a piperidine ring can influence the compound's basicity and conformational stability . The crystal packing and hydrogen bonding patterns observed in the structures of pyrazole derivatives can affect their solubility and melting points . Additionally, the presence of electron-donating or withdrawing groups can significantly alter the electronic properties and reactivity of the compounds .
科研应用
Molecular Interaction and Pharmacophore Models
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been studied for its interaction with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor, and its molecular interaction has been analyzed using the AM1 molecular orbital method. This study led to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of cannabinoid receptor interactions (Shim et al., 2002).
Synthesis and Pharmacological Testing
Facile synthesis methods have been developed for derivatives of this compound, with investigations into the effects of structural changes on CB1 receptor antagonism. This includes the study of the replacement of the -CO group by the -SO2 group in the compound, highlighting its chemical versatility (Srivastava et al., 2008).
Structure-Activity Relationships
Research has also delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has significant implications for developing more selective and potent cannabinoid ligands, with potential therapeutic applications (Lan et al., 1999).
Potential for Imaging Studies
The compound has been explored for its potential in imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), for CB1 receptors in the brain. This is crucial for advancing our understanding of the role of cannabinoids in various physiological and pathological processes (Kumar et al., 2004).
Metabolism Studies
Understanding the metabolism of diarylpyrazoles, including this compound, has been another area of focus. Studies on how these compounds are metabolized can provide insights into their pharmacokinetics and potential therapeutic uses (Zhang et al., 2005).
Therapeutic Potential
There's ongoing research into the therapeutic potential of this compound and its derivatives. Studies include the exploration of its use in treating conditions such as memory disorders, given its role as a cannabinoid CB1 receptor antagonist (Wolff & Leander, 2003).
Safety And Hazards
Without specific data, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
未来方向
The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
性质
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl3N3/c22-16-3-1-14(2-4-16)13-27-9-7-15(8-10-27)20-12-21(26-25-20)18-6-5-17(23)11-19(18)24/h1-6,11-12,15H,7-10,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNALRAMTSQXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)
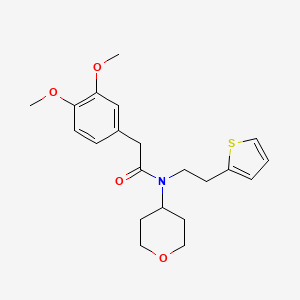
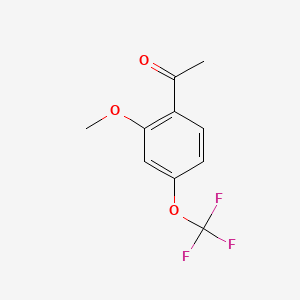
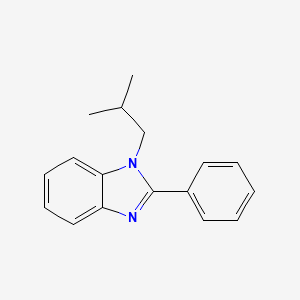
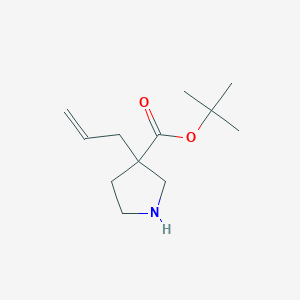
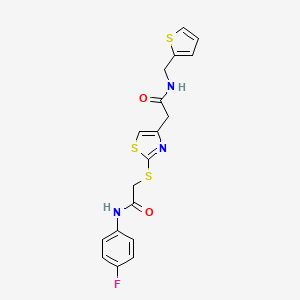
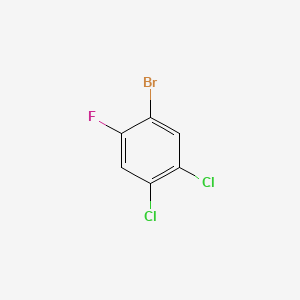
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)
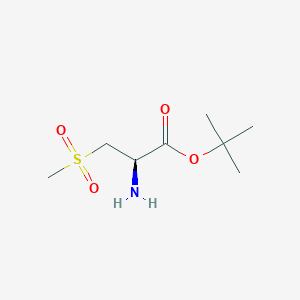
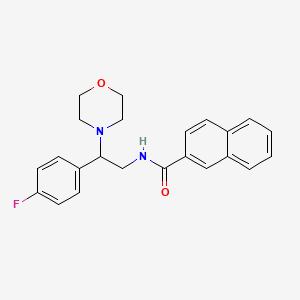
![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)
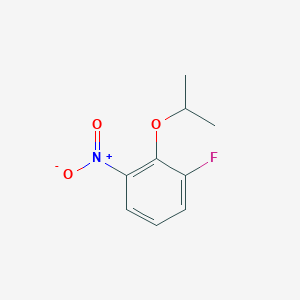
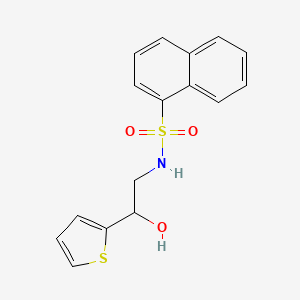
![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)